molecular formula C26H25N3O3S2 B6493842 N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 955616-59-8

N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B6493842
CAS No.: 955616-59-8
M. Wt: 491.6 g/mol
InChI Key: INUSIRNZQMXQDZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core with two distinct moieties:

  • Benzothiazole group: A 4-isopropyl-substituted 1,3-benzothiazol-2-yl group linked via an amide bond.
  • Sulfonamide group: A 1,2,3,4-tetrahydroquinoline sulfonyl substituent at the para position of the benzamide. Its structure combines heterocyclic diversity (benzothiazole and tetrahydroquinoline) with sulfonamide functionality, making it a candidate for exploring biological activities such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-17(2)21-9-5-11-23-24(21)27-26(33-23)28-25(30)19-12-14-20(15-13-19)34(31,32)29-16-6-8-18-7-3-4-10-22(18)29/h3-5,7,9-15,17H,6,8,16H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSIRNZQMXQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Core Structure Heterocycle Sulfonamide Group Key Substituents Synthesis Route
Target Compound Benzamide 1,3-Benzothiazole 1,2,3,4-Tetrahydroquinoline 4-Isopropyl (benzothiazole) Likely involves amide coupling and sulfonylation (inferred)
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide Benzamide 1,3,4-Oxadiazole 1,2,3,4-Tetrahydroquinoline Thiophene (oxadiazole) Oxadiazole cyclization + sulfonylation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione 1,2,4-Triazole Phenylsulfonyl Halogens (X = Cl, Br) Hydrazinecarbothioamide cyclization
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Sulfonamide Pyridine 4-Methylbenzene Aniline (pyridine) Sulfonyl chloride reaction

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